molecular formula C18H20N4O2 B11969625 4-(4-methylphenyl)-N-(2-nitrobenzylidene)-1-piperazinamine

4-(4-methylphenyl)-N-(2-nitrobenzylidene)-1-piperazinamine

Cat. No.: B11969625
M. Wt: 324.4 g/mol
InChI Key: CUMNDQIAIBKWCM-XMHGGMMESA-N
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Description

4-(4-methylphenyl)-N-(2-nitrobenzylidene)-1-piperazinamine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 2-nitrobenzylidene group

Preparation Methods

The synthesis of 4-(4-methylphenyl)-N-(2-nitrobenzylidene)-1-piperazinamine typically involves the condensation reaction between 4-methylphenylpiperazine and 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Chemical Reactions Analysis

4-(4-methylphenyl)-N-(2-nitrobenzylidene)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-methylphenyl)-N-(2-nitrobenzylidene)-1-piperazinamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-N-(2-nitrobenzylidene)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring and aromatic substituents contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in the observed biological effects.

Comparison with Similar Compounds

4-(4-methylphenyl)-N-(2-nitrobenzylidene)-1-piperazinamine can be compared with other piperazine derivatives, such as:

  • 4-(4-chlorophenyl)-N-(2-nitrobenzylidene)-1-piperazinamine
  • 4-(4-methoxyphenyl)-N-(2-nitrobenzylidene)-1-piperazinamine
  • 4-(4-bromophenyl)-N-(2-nitrobenzylidene)-1-piperazinamine

These compounds share a similar core structure but differ in the substituents on the aromatic rings. The differences in substituents can lead to variations in their chemical reactivity, biological activity, and potential applications. The unique combination of the 4-methylphenyl and 2-nitrobenzylidene groups in this compound contributes to its distinct properties and makes it a valuable compound for research and development.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

(E)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C18H20N4O2/c1-15-6-8-17(9-7-15)20-10-12-21(13-11-20)19-14-16-4-2-3-5-18(16)22(23)24/h2-9,14H,10-13H2,1H3/b19-14+

InChI Key

CUMNDQIAIBKWCM-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC=C3[N+](=O)[O-]

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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